molecular formula C11H15NO B8506655 1-[3-(Dimethylamino)phenyl]-2-propanone CAS No. 73177-36-3

1-[3-(Dimethylamino)phenyl]-2-propanone

Cat. No.: B8506655
CAS No.: 73177-36-3
M. Wt: 177.24 g/mol
InChI Key: LLZZDFTVWLHQFS-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)phenyl]-2-propanone is an organic compound featuring a propanone (ketone) backbone linked to a 3-(dimethylamino)phenyl group. This structure incorporates both an aromatic ring and a ketone functional group, a combination that is of significant interest in synthetic organic chemistry . The carbonyl carbon of the ketone group is electrophilic, making it a potential site for nucleophilic addition reactions or a key precursor in multi-step synthesis . The dimethylamino group attached to the phenyl ring is an electron-donating substituent, which can influence the electronic properties of the aromatic system and potentially serve as a handle for further chemical modifications. This compound is valued in research settings primarily as a building block or intermediate in the development of more complex molecules. Potential research applications include its use in methodological studies for synthesizing heterocyclic compounds, as a precursor in pharmaceutical research for the exploration of new pharmacologically active structures, and in material science for the preparation of organic compounds with specific electronic characteristics. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. All handling and experimentation must be conducted by qualified laboratory professionals in accordance with appropriate safety protocols.

Properties

CAS No.

73177-36-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]propan-2-one

InChI

InChI=1S/C11H15NO/c1-9(13)7-10-5-4-6-11(8-10)12(2)3/h4-6,8H,7H2,1-3H3

InChI Key

LLZZDFTVWLHQFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)N(C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-[3-(Dimethylamino)phenyl]-2-propanone is characterized by a ketone functional group and a dimethylamino substituent on a phenyl ring. Its molecular formula is C12H15N, and it has a molecular weight of 175.23 g/mol. The compound typically appears as a white to yellow crystalline solid, with a melting point ranging from 90 to 94 °C. Its structure contributes to its reactivity and biological properties, making it an interesting subject for various applications.

Analgesic Properties

Research indicates that 1-[3-(Dimethylamino)phenyl]-2-propanone exhibits notable analgesic effects. It has been studied as a potential alternative to traditional opioids, which often come with significant side effects such as addiction and respiratory depression. The compound's mechanism of action suggests it may provide pain relief without the adverse effects commonly associated with opioid analgesics .

Antidepressant Activity

The compound's structural similarity to other psychoactive substances has led to investigations into its antidepressant properties. Studies have shown that derivatives of this compound can influence neurotransmitter systems in the brain, potentially offering therapeutic benefits for mood disorders .

Anticancer Research

1-[3-(Dimethylamino)phenyl]-2-propanone has also been evaluated for its anticancer properties. Recent studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Laser Dye Development

The compound has been synthesized for use in laser dye applications. Its unique chemical structure allows it to function effectively as a laser medium, providing opportunities for advancements in optical technologies .

Antimalarial Studies

Investigations into the antimalarial effects of compounds structurally related to 1-[3-(Dimethylamino)phenyl]-2-propanone have revealed some potential efficacy against malaria parasites in experimental models. Although not as potent as established treatments like chloroquine, these findings highlight the compound's versatility in biological applications .

Summary Table of Applications

Application AreaDescriptionReferences
Analgesic PropertiesPotential alternative to opioids with fewer side effects
Antidepressant ActivityInfluences neurotransmitter systems; potential treatment for mood disorders
Anticancer ResearchCytotoxic activity against cancer cell lines; candidate for drug development
Material ScienceUsed as a laser dye due to its unique chemical properties
Antimalarial StudiesInvestigated for efficacy against malaria; potential use in tropical medicine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanone Derivatives

1-[3-(Trifluoromethyl)phenyl]-2-propanone (CAS: 21906-39-8)
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Differences: Replacing the dimethylamino group with a trifluoromethyl (-CF₃) group increases molecular weight and introduces strong electron-withdrawing effects.
2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-Methylmethcathinone, 3-MMC)
  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • Key Differences: Structurally similar but with a methylamino (-NHCH₃) group instead of dimethylamino. This compound is psychoactive, highlighting how minor substituent changes drastically alter biological activity .
3-(Dimethylamino)-1-phenyl-1-propanol (CAS: 5554-64-3)
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.25 g/mol
  • Key Differences : The reduction of the ketone to a hydroxyl group (-OH) increases polarity and hydrogen-bonding capacity, affecting solubility and pharmacological behavior .

Chalcone Analogs (Prop-2-en-1-one Derivatives)

Chalcones (1,3-diarylprop-2-en-1-ones) share a conjugated enone system, differing from propanones by the presence of a double bond.

(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
  • Molecular Formula: C₁₇H₁₄F₃NO
  • Molecular Weight : 329.30 g/mol
  • Melting Point : 141–145°C
  • Key Differences: The extended conjugation and trifluoromethyl group enhance rigidity and electron-deficient character, making it a potent monoamine oxidase (MAO) inhibitor .
1-(Benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (CAS: 1028634-48-1)
  • Molecular Formula : C₁₈H₁₇N₃O
  • Molecular Weight : 291.35 g/mol

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Notes References
1-[3-(Dimethylamino)phenyl]-2-propanone C₁₁H₁₅NO 177.24 31–33 Dimethylamino, ketone Pharmaceutical intermediate
1-[3-(Trifluoromethyl)phenyl]-2-propanone C₁₀H₉F₃O 202.17 N/A Trifluoromethyl, ketone Fenfluramine synthesis intermediate
3-Methylmethcathinone (3-MMC) C₁₁H₁₅NO 177.24 N/A Methylamino, ketone Psychoactive substance
(E)-3-(4-Dimethylaminophenyl)-1-(4-trifluoromethylphenyl)prop-2-en-1-one C₁₇H₁₄F₃NO 329.30 141–145 Chalcone, trifluoromethyl MAO inhibition studies
1-(Benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one C₁₈H₁₇N₃O 291.35 N/A Benzimidazole, chalcone Antimicrobial research

Q & A

Q. What are the common synthetic routes for 1-[3-(Dimethylamino)phenyl]-2-propanone?

The synthesis typically involves condensation reactions. For example, a Claisen-Schmidt condensation between 3-(dimethylamino)benzaldehyde and acetone under acidic or basic conditions could yield the target compound. Ethanol is often used as a solvent, with thionyl chloride (SOCl₂) or other catalysts facilitating the reaction . Purification via recrystallization (e.g., in ethanol) or column chromatography is recommended to isolate the product.

Q. What spectroscopic methods are used to characterize 1-[3-(Dimethylamino)phenyl]-2-propanone?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and ketone carbonyl (δ ~205–210 ppm).
  • IR spectroscopy : A strong C=O stretch near 1700–1750 cm⁻¹.
  • Mass spectrometry (MS) : Molecular ion peak ([M]⁺) matching the molecular formula C₁₁H₁₅NO (calc. 177.115 g/mol) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds .

Q. How should researchers handle and store 1-[3-(Dimethylamino)phenyl]-2-propanone safely?

  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact with skin, and work in a fume hood. The compound may irritate mucous membranes .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Compatibility testing with storage materials (e.g., glass vs. plastic) is advised .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of 1-[3-(Dimethylamino)phenyl]-2-propanone?

Quantum chemistry calculations (e.g., DFT) and QSPR models can estimate properties like logP (lipophilicity), pKa, and solubility. Neural networks trained on structural descriptors (e.g., SMILES strings) can predict reactivity or spectroscopic profiles . Tools like PubChem’s computational datasets provide preliminary data, but experimental validation is critical .

Q. What challenges arise in resolving structural data contradictions for derivatives of this compound?

Discrepancies in NMR or crystallographic data may stem from:

  • Tautomerism : The dimethylamino group’s electron-donating effects can influence keto-enol equilibria.
  • Crystal packing effects : X-ray structures (e.g., Acta Crystallogr. Sect. E reports) may show variations in bond angles due to intermolecular interactions . Mitigation strategies include variable-temperature NMR and comparative analysis of multiple crystal forms.

Q. How can reaction yields be optimized when synthesizing derivatives under varying catalytic conditions?

  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) to determine optimal activity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and solvent .

Q. What strategies address stereochemical complexity in derivatives of 1-[3-(Dimethylamino)phenyl]-2-propanone?

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Asymmetric synthesis : Employ chiral auxiliaries or catalysts to control stereochemistry during ketone functionalization (e.g., α-alkylation) .
  • Circular dichroism (CD) : Confirm absolute configuration of stereoisomers .

Methodological Notes

  • Synthesis : Prioritize small-scale trials to optimize conditions before scaling up.
  • Data validation : Cross-reference computational predictions (e.g., PubChem) with experimental results to resolve discrepancies .
  • Safety protocols : Adhere to institutional guidelines and SDS recommendations for ketone handling .

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